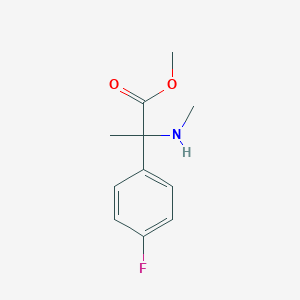

Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate

Description

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate |

InChI |

InChI=1S/C11H14FNO2/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8/h4-7,13H,1-3H3 |

InChI Key |

BMGFDRVWNOZRIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate

General Synthetic Strategy

The synthesis of This compound generally involves the formation of the α-amino acid methyl ester backbone followed by the introduction of the 4-fluorophenyl substituent and methylamino group. The key steps include:

- Condensation of substituted aromatic aldehydes with protected amino acid derivatives.

- Selective reduction of imine intermediates to amines.

- Hydrolysis or deprotection steps to yield the target amino acid ester.

Specific Synthetic Route from Nalawade et al. (2022)

A recent detailed synthetic approach reported by Nalawade et al. describes a method for preparing α-amino acid derivatives containing substituted phenyl groups, including fluorine substitutions, which is directly relevant to the synthesis of this compound.

Synthetic Scheme Summary

| Step | Reaction Description | Reagents & Conditions | Yield (%) |

|---|---|---|---|

| a) | Condensation of 4-fluorobenzaldehyde with (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate | Ethanol, reflux, 2 hours | 80-88% |

| b) | Selective reduction of imine intermediate to amine | Sodium cyanoborohydride (NaBH3CN), Methanol, 0 °C to room temp, 24 hours | 85-90% |

| c) | Acid hydrolysis to remove protecting groups and obtain target amino acid methyl ester | Concentrated HCl, reflux, 8 hours | 70-75% |

This sequence yields the target compound with the 4-fluorophenyl substituent and methylamino group on the α-carbon of the methyl propanoate backbone.

Reaction Details

- Condensation Step: The aldehyde (4-fluorobenzaldehyde) reacts with the protected amino acid derivative to form a Schiff base (imine).

- Reduction Step: The imine is selectively reduced using sodium cyanoborohydride, which is mild and compatible with other functional groups.

- Hydrolysis Step: Acidic conditions remove the phthalimide protecting group, liberating the free amino acid methyl ester.

Characterization and Confirmation

The synthesized compounds were characterized by:

- [^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup): Chemical shifts consistent with the expected structure, including aromatic protons at 7.11 ppm (d, J = 8.8 Hz, 2H for 2-H & 6-H in the aromatic ring) confirming the 4-fluorophenyl group.

- Infrared Spectroscopy (IR): Confirmed ester and amine functional groups.

- Melting Point Determination: Consistent with literature values for similar compounds.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

Comparative Data on Substituted Analogues

The study by Nalawade et al. included a series of α-amino acid derivatives with various substituents (H, Br, Cl, F, CH3) on the phenyl ring. The fluorine-substituted compound (analogous to this compound) showed:

| Compound Code | Substituent (R) | Yield (%) | Anti-Mycobacterial Activity (IC50, μg/mL) | Cytotoxicity |

|---|---|---|---|---|

| 5d | 4-Fluoro (F) | 70-75 (final step) | Moderate activity against M. tuberculosis and M. bovis | Non-toxic to human cells at tested concentrations |

This data highlights the importance of the fluorine substituent in modulating biological activity without increasing cytotoxicity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Fluorobenzaldehyde, (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate |

| Key Reagents | Sodium cyanoborohydride (NaBH3CN), Concentrated HCl |

| Solvents | Ethanol (EtOH), Methanol (MeOH) |

| Reaction Conditions | Reflux for condensation (2 h), reduction at 0 °C to room temperature (24 h), hydrolysis reflux (8 h) |

| Typical Yields | 80-88% (condensation), 85-90% (reduction), 70-75% (hydrolysis) |

| Characterization Techniques | ^1H NMR, ^13C NMR, IR, TLC, melting point |

| Biological Activity | Moderate antimycobacterial activity; low cytotoxicity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: Formation of 2-(4-fluorophenyl)-2-(methylamino)propanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects and toxicity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Methyl 2-[(4-fluorophenyl)amino]propanoate (CAS 76106-64-4)

- Structural Differences: Lacks the methyl substitution on the amino group, resulting in a primary amine instead of a secondary amine.

- Implications: Reduced steric hindrance may enhance hydrogen-bonding interactions.

- Applications: Not explicitly stated, but similar ester-amino-fluorophenyl scaffolds are common in bioactive molecules targeting CNS receptors .

Sertindole Analogs (e.g., YM-09151-2)

- Structure: Incorporates a 4-fluorophenyl group and methylaminoethyl side chain within a benzamide framework.

- Activity : Exhibits potent neuroleptic activity, inhibiting dopamine D2 and serotonin 5-HT2A receptors with high selectivity. For example, YM-09151-2 is 408 times more potent than metoclopramide in antipsychotic assays .

- Comparison: The methylamino group in both compounds may contribute to receptor affinity, but the benzamide core in YM-09151-2 enhances specificity for CNS targets.

Protein Kinase Inhibitors (e.g., H-7 and H-8)

- Structure: Isoquinoline sulfonamide derivatives with methylaminoethyl groups.

- Activity : H-7 inhibits protein kinase C (Ki = 6 µM), while H-8 targets cyclic nucleotide-dependent kinases (Ki = 0.48–1.2 µM). Both act via competitive ATP binding .

- Comparison: The methylamino group in these inhibitors facilitates interactions with kinase active sites, similar to how it might function in the target compound. However, the absence of a fluorophenyl ring in H-7/H-8 highlights divergent structural requirements for kinase vs. receptor targeting.

Thioflavin T Derivatives (e.g., 2-(4′-dimethylamino)phenyl-6-iodobenzothiazole)

- Structure: Benzothiazole derivatives with dimethylamino and halogen substituents.

- Activity : Bind β-amyloid fibrils with high affinity (Kd ~1–100 nM) across three distinct binding sites (BS1–BS3). Halogenation (e.g., iodine) enhances selectivity for BS2 .

- Comparison: The fluorophenyl group in the target compound may mimic the aromatic stacking interactions of benzothiazoles, but the ester and methylamino groups introduce different pharmacophoric features.

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Molecular Weight | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 2.1 | 225.23 | ~10 (aqueous) |

| YM-09151-2 | 3.8 | 457.34 | <1 (aqueous) |

| H-7 | 1.5 | 289.35 | >50 (aqueous) |

Research Findings and Mechanistic Insights

- Receptor Binding: The methylamino group in sertindole analogs (e.g., YM-09151-2) is critical for 5-HT2A/D2 receptor interactions, suggesting a similar role in the target compound .

- Enzyme Inhibition: Protein kinase inhibitors (H-7/H-8) demonstrate that methylamino groups enhance ATP-competitive binding, though the fluorophenyl group’s role in kinase targeting remains unclear .

- Amyloid Binding : Thioflavin T derivatives show that halogenated aromatic systems improve β-amyloid affinity, but the target compound’s ester moiety may limit fibril penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.